![molecular formula C16H11ClO2 B2522057 (3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one CAS No. 1262616-91-0](/img/structure/B2522057.png)
(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one" is a synthetic molecule that is part of a broader class of organic compounds known as chromen-4-ones or 2H-chromenes. These compounds are characterized by a fused benzopyran ring system and have been the subject of various studies due to their potential biological activities and applications in material science .
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves cyclization reactions. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through the oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Another method for synthesizing substituted furo[3,2-c]chromen-4-ones involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions . These methods highlight the versatility of chromen-4-one chemistry and the potential pathways that could be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined and found to crystallize in the monoclinic system with significant π-π stacking interactions . These structural features are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Chromen-4-ones can participate in various chemical reactions. The title compound could potentially undergo reactions similar to those observed for other chromen-4-one derivatives, such as nucleophilic additions or cyclization reactions. For instance, the synthesis of functionalized 2H-chromene derivatives has been reported via a three-component reaction involving a CH-acid, a dialkyl acetylenedicarboxylate, and methyl chloroglyoxylate or benzyl carbonochloridate mediated by triphenylphosphine .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. For example, the crystal structure of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one revealed significant conformational differences between molecules in the asymmetric unit, which could affect the compound's physical properties . Additionally, the synthesis and characterization of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) provided insights into the compound's sensitivity to solvent polarity and its acid dissociation constants .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Structure Studies: The synthesis and structural analysis of chromen-4-one derivatives have been extensively studied, revealing insights into their crystalline structures and molecular conformations. For example, the crystal structure of a similar compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined, highlighting the formation of linear chains and the monoclinic crystal system of these compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Pharmacological Properties
- Antimicrobial Activity: Various chromen-4-one derivatives have been evaluated for their antimicrobial properties. For instance, 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde reacted with anilines showed notable antimicrobial activity, demonstrating the potential of these compounds in combating microbial infections (Bairagi, Bhosale, & Deodhar, 2009).
Anticancer Potential
- Anti-Cancer Activity Studies: Research has focused on designing and synthesizing bis-chromenone derivatives for their anti-proliferative activity against human cancer cells. The structure-activity relationship (SAR) studies identified bis-chromone as a promising scaffold for designing anticancer agents (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).
Chemical Synthesis and Catalysis
- Catalysis in Chemical Synthesis: Chromen-4-one compounds have also been utilized in chemical synthesis, such as the development of efficient catalysts for the synthesis of chromeno[d]pyrimidinediones and xanthenones (Mehr, Abdolmohammadi, & Afsharpour, 2020).
Spectroscopic Studies
- Spectroscopic Research: Chromen-4-one derivatives have been a subject of detailed spectroscopic and computational studies, providing valuable insights into their electronic properties and potential biological activity (Mary, Mary, Resmi, & Rad, 2021).
properties
IUPAC Name |
(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c17-13-5-3-4-11(9-13)8-12-10-19-15-7-2-1-6-14(15)16(12)18/h1-9H,10H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFZOZXPJDQMU-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)Cl)/C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

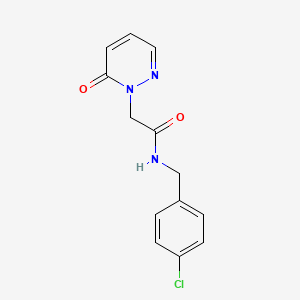

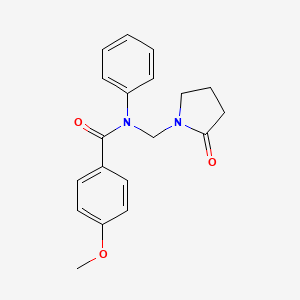
![methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2521980.png)
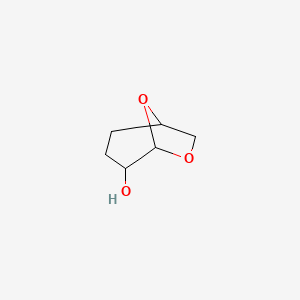
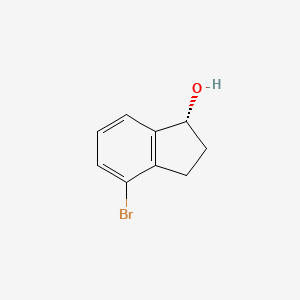
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)
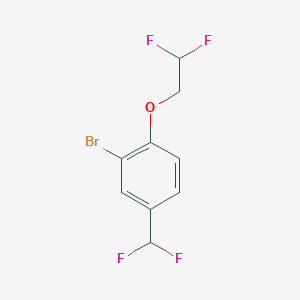
![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)

![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)
![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)
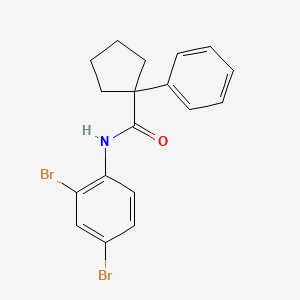
![3-(tert-Butoxy)spiro[3.3]heptan-1-one](/img/structure/B2521997.png)